molecular formula C10H11N3O3S B6011466 methyl 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate

methyl 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate

Cat. No.: B6011466
M. Wt: 253.28 g/mol
InChI Key: SSVVBBOQKAXLMW-LFYBBSHMSA-N
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Description

Methyl 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxybenzoate moiety and a carbamothioylhydrazinylidene group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate typically involves multiple steps. One common method includes the condensation of 2-hydroxybenzoic acid with methyl chloroformate to form methyl 2-hydroxybenzoate. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical research.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets suggest it could be useful in treating certain diseases or conditions.

Industry

Industrially, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for creating high-performance materials and active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which methyl 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carbamothioylhydrazinylidene group can form strong bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: A simpler analog without the carbamothioylhydrazinylidene group.

    Methyl 3-hydroxybenzoate: Similar structure but with the hydroxy group in a different position.

    Methyl 4-hydroxybenzoate: Another analog with the hydroxy group in the para position.

Uniqueness

Methyl 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate is unique due to the presence of the carbamothioylhydrazinylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[(E)-(carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-16-9(15)7-4-2-3-6(8(7)14)5-12-13-10(11)17/h2-5,14H,1H3,(H3,11,13,17)/b12-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVBBOQKAXLMW-LFYBBSHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1O)C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1O)/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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